
C12H14ClF3N2O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C12H14ClF3N2O4 is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C12H14ClF3N2O4 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group into an aromatic ring.
Halogenation: Addition of chlorine and fluorine atoms to the aromatic ring.
Amidation: Formation of an amide bond by reacting an amine with a carboxylic acid derivative.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents like chlorine gas or fluorine gas, and coupling agents for amidation.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
C12H14ClF3N2O4: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
C12H14ClF3N2O4: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which C12H14ClF3N2O4 exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, van der Waals
Propiedades
Fórmula molecular |
C12H14ClF3N2O4 |
|---|---|
Peso molecular |
342.70 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H13F3N2O4.ClH/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21;/h3-6,10,16H,1-2H3,(H,18,19);1H/t10-;/m0./s1 |
Clave InChI |
JODFZVPMJAXQLQ-PPHPATTJSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |
SMILES canónico |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)
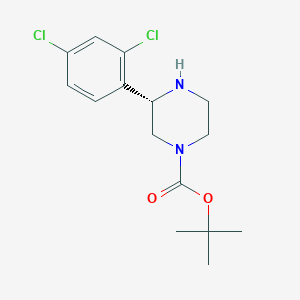
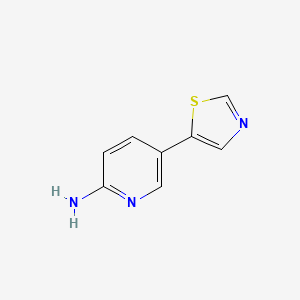
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)

![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)
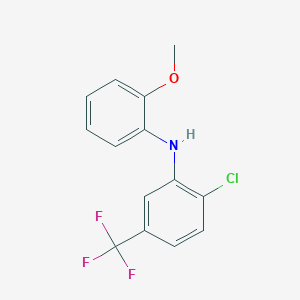
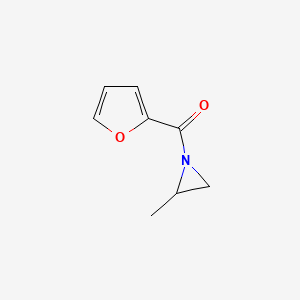
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)

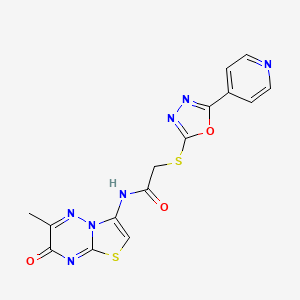
![2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
